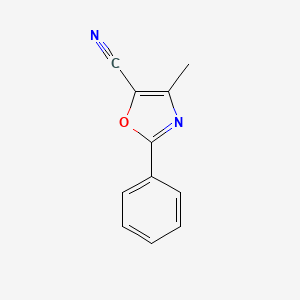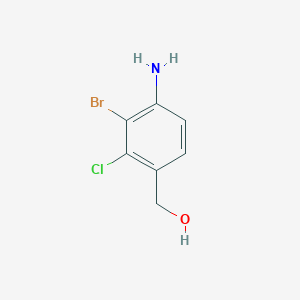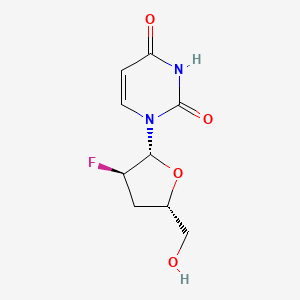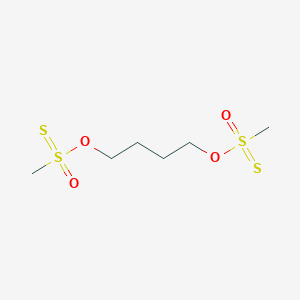
4-Methyl-2-phenyloxazole-5-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-phenyloxazole-5-carbonitrile is a heterocyclic compound with the molecular formula C11H8N2O. It is a member of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound features a five-membered oxazole ring with a phenyl group at the 2-position, a methyl group at the 4-position, and a nitrile group at the 5-position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-phenyloxazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminophenol with aldehydes or ketones, followed by cyclization to form the oxazole ring . The reaction conditions often include the use of catalysts such as palladium or other metal catalysts to facilitate the cyclization process .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 4-Methyl-2-phenyloxazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to other functional groups such as amines.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various substituted oxazole derivatives, amines, and other functionalized compounds .
科学的研究の応用
4-Methyl-2-phenyloxazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 4-Methyl-2-phenyloxazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .
類似化合物との比較
2-Phenyloxazole: Lacks the methyl and nitrile groups, resulting in different chemical properties and biological activities.
4-Methyl-2-phenylthiazole: Contains a sulfur atom instead of an oxygen atom in the ring, leading to distinct reactivity and applications.
5-Phenyloxazole-4-carbonitrile:
Uniqueness: 4-Methyl-2-phenyloxazole-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrile group at the 5-position and the methyl group at the 4-position enhances its reactivity and potential for diverse applications .
特性
分子式 |
C11H8N2O |
|---|---|
分子量 |
184.19 g/mol |
IUPAC名 |
4-methyl-2-phenyl-1,3-oxazole-5-carbonitrile |
InChI |
InChI=1S/C11H8N2O/c1-8-10(7-12)14-11(13-8)9-5-3-2-4-6-9/h2-6H,1H3 |
InChIキー |
OSCFPIBZEPQWQB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(OC(=N1)C2=CC=CC=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1'-Benzyl-2H-spiro[benzofuran-3,3'-pyrrolidine]](/img/structure/B12835510.png)









![3-[4-(2-Carboxyethyl)-2,2,3,3,5,5,6,6-octafluoropiperazin-1-yl]propanoic acid](/img/structure/B12835589.png)
![Ethyl 4-[methoxy(methyl)amino]-4-oxobutanoate](/img/structure/B12835598.png)
![5-methyl-2-phenyl-3-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12835606.png)

